![molecular formula C16H17N3O6S B2807942 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide CAS No. 922012-55-3](/img/structure/B2807942.png)
N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-nitrofuran-2-carboxamide
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Overview
Description
Scientific Research Applications
Anti-Tubercular Agents
This compound has been identified as a promising new approach for anti-tubercular agents . Researchers designed, synthesized, and tested twenty-six novel tetrahydroisoquinoline carbohydrazide compounds for their anti-mycobacterial activity . The final analogs were tested for their ability to inhibit Mycobacterium tuberculosis (Mtb). Among all the investigated analogues, compounds NFT-12, NFT-19, and NFT-20 exhibited substantial activity with a MIC of 0.78 μg mL −1 against Mtb H37Rv .
Inhibitor of Aldo-Keto Reductase AKR1C3
The compound has been identified as a highly potent (low nM), and isoform-selective (1500-fold) inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .
Antidepressant and Anticonvulsant Agents
The compound has been evaluated as a potential candidate for antidepressant and anticonvulsant agents .
Biological Activities Against Various Infective Pathogens
The compound has been found to exert diverse biological activities against various infective pathogens .
Neurodegenerative Disorders
The compound has been found to have potential applications in the treatment of neurodegenerative disorders .
Natural Product Synthesis
The compound has been used in the synthesis of natural products . The synthetic utility of the method was illustrated using a short and efficient formal total synthesis of (±)-calycotomine in three steps .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 1,2,3,4-tetrahydroisoquinolines (thiq), have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that the carboxylate group of similar compounds occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
Thiq-based compounds have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Pharmacokinetics
It’s known that the positioning of the carboxylate group in similar compounds is critical for their activity .
Result of Action
Similar compounds have been found to inhibit mycobacterium tuberculosis (mtb), with inhibitory activity outcomes varying from 078 to 25 μg mL−1 .
Action Environment
It’s known that the effectiveness of similar compounds can be demonstrated by the improvement in pharmacological activities .
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O6S/c20-16(14-5-6-15(25-14)19(21)22)17-8-10-26(23,24)18-9-7-12-3-1-2-4-13(12)11-18/h1-6H,7-11H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIZCYRBFSCFFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)CCNC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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